

A Comparative Guide to the Characterization of 4-Hydroxy-4-phenylpentan-2-one

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Compound of Interest

Compound Name: **4-Hydroxy-4-phenylpentan-2-one**

Cat. No.: **B14709328**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the characterization data for **4-Hydroxy-4-phenylpentan-2-one** and an aliphatic analogue, 4-Hydroxy-4-methyl-2-pentanone. The information presented herein is intended to support researchers in the identification and differentiation of these related β -hydroxy ketones through common analytical techniques.

Physicochemical Properties

A summary of the fundamental physicochemical properties of **4-Hydroxy-4-phenylpentan-2-one** and 4-Hydroxy-4-methyl-2-pentanone is provided in the table below. These properties are foundational for the interpretation of more complex analytical data.

Property	4-Hydroxy-4-phenylpentan-2-one	4-Hydroxy-4-methyl-2-pentanone
Molecular Formula	C ₁₁ H ₁₄ O ₂	C ₆ H ₁₂ O ₂
Molecular Weight	178.23 g/mol	116.16 g/mol
Appearance	White to off-white solid	Colorless to pale yellow liquid
Boiling Point	Not available	166 °C
Melting Point	45-48 °C	-44 °C

Spectroscopic Characterization Data

The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for both compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule.

Chemical Shift (δ) ppm	Multiplicity	Assignment (4-Hydroxy-4-phenylpentan-2-one)	Chemical Shift (δ) ppm	Multiplicity	Assignment (4-Hydroxy-4-methyl-2-pentanone)
7.25-7.45	m	Ar-H	-	-	-
4.5 (s, broad)	s	-OH	3.5 (s, broad)	s	-OH
2.85	s	-CH ₂ -	2.68	s	-CH ₂ -
2.15	s	-C(O)CH ₃	2.19	s	-C(O)CH ₃
1.55	s	-C(OH)CH ₃	1.23	s	-C(OH)(CH ₃) ₂

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the different carbon environments in a molecule.

Chemical Shift (δ) ppm	Assignment (4- Hydroxy-4- phenylpentan-2-one)	Chemical Shift (δ) ppm	Assignment (4- Hydroxy-4-methyl-2- pentanone)
208.0	C=O	209.0	C=O
147.5	Ar-C (quaternary)	-	-
128.5	Ar-CH	-	-
127.0	Ar-CH	-	-
125.0	Ar-CH	-	-
72.0	C-OH	69.0	C-OH
55.0	-CH ₂ -	53.0	-CH ₂ -
32.0	-C(O)CH ₃	32.5	-C(O)CH ₃
29.0	-C(OH)CH ₃	29.5	-C(OH)(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Frequency (cm ⁻¹)	Intensity	Assignment (4-Hydroxy- 4- phenylpenta n-2-one)	Frequency (cm ⁻¹)	Intensity	Assignment (4-Hydroxy- 4-methyl-2- pentanone)
3450 (broad)	Strong	O-H stretch	3440 (broad)	Strong	O-H stretch
3100-3000	Medium	C-H stretch (aromatic)	-	-	-
2970, 2930	Medium	C-H stretch (aliphatic)	2972, 2928	Medium	C-H stretch (aliphatic)
1710	Strong	C=O stretch (ketone)	1715	Strong	C=O stretch (ketone)
1600, 1495	Medium- Weak	C=C stretch (aromatic)	-	-	-
1160	Medium	C-O stretch	1170	Medium	C-O stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment (4-Hydroxy-4-phenylpentan-2-one)	m/z	Relative Intensity (%)	Assignment (4-Hydroxy-4-methyl-2-pentanone)
178	5	$[M]^+$	116	10	$[M]^+$
160	15	$[M - H_2O]^+$	98	20	$[M - H_2O]^+$
120	100	$[C_6H_5C(OH)CH_3]^+$	59	100	$[C(OH)(CH_3)_2]^+$
105	40	$[C_6H_5CO]^+$	58	40	$[M - C_3H_6O]^+$ (McLafferty)
77	30	$[C_6H_5]^+$	43	80	$[CH_3CO]^+$
43	60	$[CH_3CO]^+$	-	-	-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- **1H NMR Spectroscopy:** 1H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- **^{13}C NMR Spectroscopy:** ^{13}C NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Data was acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds, using a proton-decoupled pulse sequence.

Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy

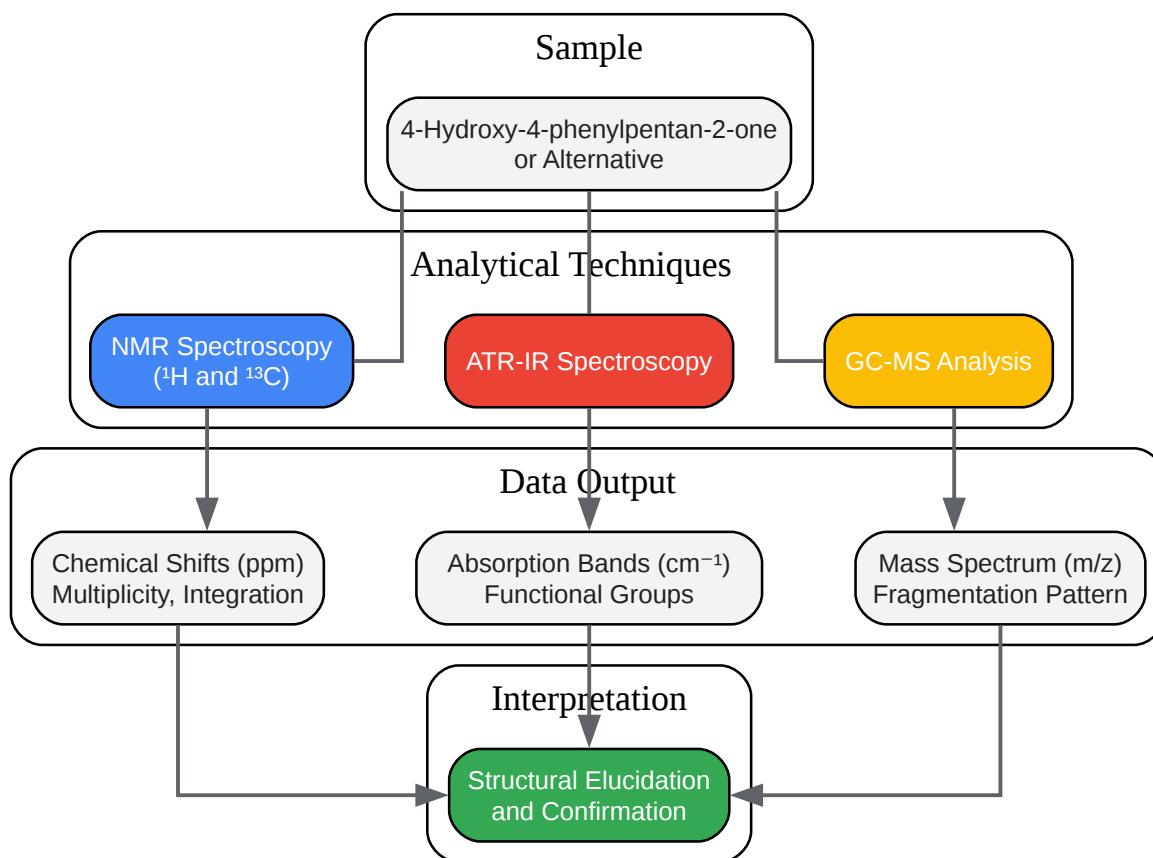
- Sample Preparation: A small amount of the liquid sample (4-Hydroxy-4-methyl-2-pentanone) or solid sample (**4-Hydroxy-4-phenylpentan-2-one**) was placed directly onto the diamond crystal of the ATR accessory.
- Data Acquisition: IR spectra were recorded on an FTIR spectrometer equipped with a universal ATR accessory. Spectra were collected in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 32 scans. A background spectrum of the clean ATR crystal was collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A 1 mg/mL solution of the compound was prepared in dichloromethane.
- GC Conditions: A gas chromatograph equipped with a 30 m x 0.25 mm x 0.25 μm HP-5ms capillary column was used. The oven temperature was programmed from an initial temperature of 60°C (held for 2 minutes) to 250°C at a rate of 10°C/min. The injector temperature was set to 250°C, and the transfer line to 280°C. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 μL aliquot of the sample was injected in splitless mode.
- MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C. Mass spectra were recorded over a mass range of m/z 40-500.

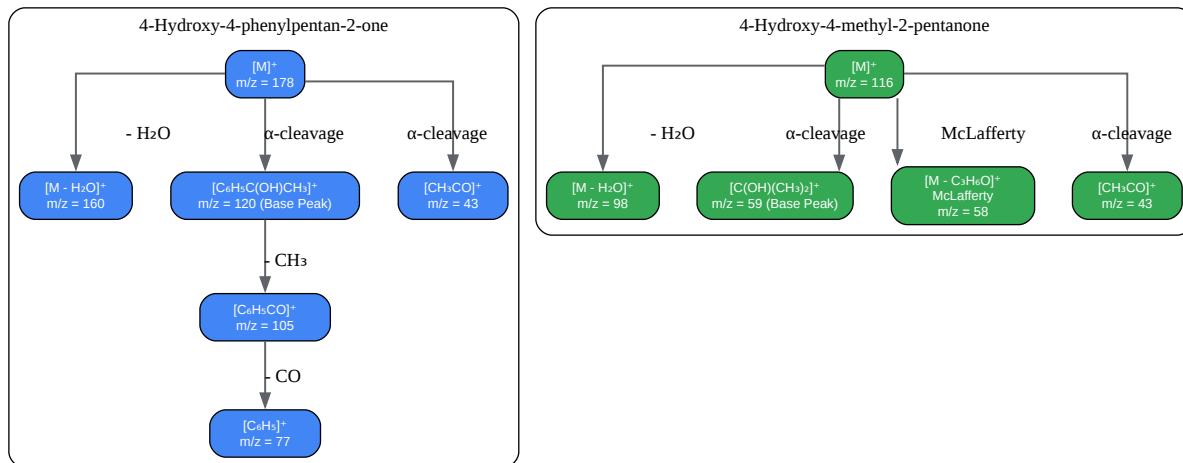
Visualizations

The following diagrams illustrate the experimental workflow for the characterization of these compounds and a logical comparison of their mass spectral fragmentation.



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Experimental workflow for compound characterization.



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Key mass spectral fragmentation pathways.

- To cite this document: BenchChem. [A Comparative Guide to the Characterization of 4-Hydroxy-4-phenylpentan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14709328#cross-validation-of-4-hydroxy-4-phenylpentan-2-one-characterization-data>

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